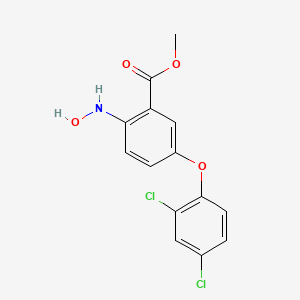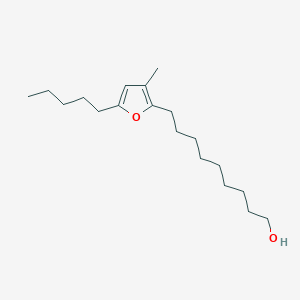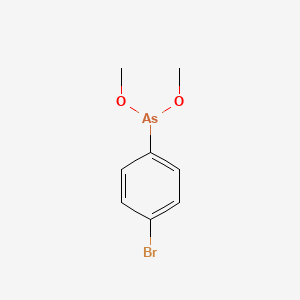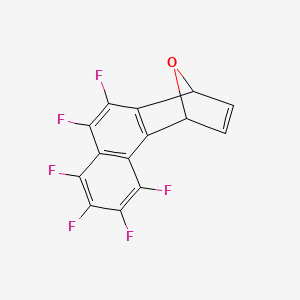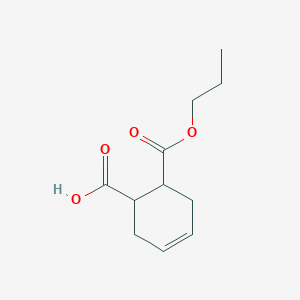![molecular formula C16H7Cl2NO2 B14440924 6,10-Dichlorobenzo[a]phenoxazin-5-one CAS No. 73397-09-8](/img/structure/B14440924.png)
6,10-Dichlorobenzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10-Dichlorobenzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. This compound is characterized by its unique structure, which includes a fused ring system with chlorine atoms at the 6th and 10th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dichlorobenzo[a]phenoxazin-5-one typically involves the condensation of 2,3-dichloronaphthalene-1,4-dione with 2-amino-4-chlorophenol. This reaction is usually carried out in a base-catalyzed medium, such as anhydrous sodium carbonate, in the presence of solvents like chloroform and dimethylformamide (DMF) . The reaction conditions include heating the mixture to facilitate the condensation process, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6,10-Dichlorobenzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
6,10-Dichlorobenzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex phenoxazine derivatives.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 6,10-Dichlorobenzo[a]phenoxazin-5-one involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chlorobenzo[a]phenoxazin-5-one
- 6,8-Dichlorobenzo[a]phenoxazin-5-one
- 6-Methylbenzo[a]phenoxazin-5-one
Uniqueness
6,10-Dichlorobenzo[a]phenoxazin-5-one is unique due to the presence of chlorine atoms at both the 6th and 10th positions, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
73397-09-8 |
|---|---|
Fórmula molecular |
C16H7Cl2NO2 |
Peso molecular |
316.1 g/mol |
Nombre IUPAC |
6,10-dichlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7Cl2NO2/c17-8-5-6-12-11(7-8)19-14-9-3-1-2-4-10(9)15(20)13(18)16(14)21-12/h1-7H |
Clave InChI |
BLKLAPRTGPMWRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3=C(C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
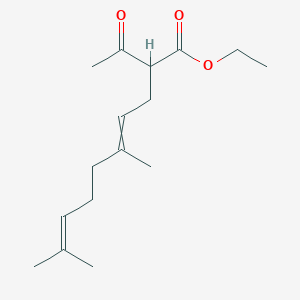
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)

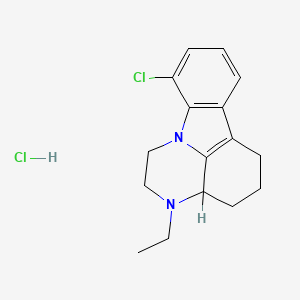
![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
